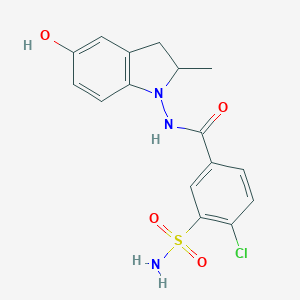

5-Hydroxyindapamide

Descripción general

Descripción

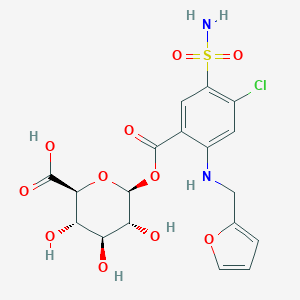

5-Hydroxyindapamide is a derivative of Indapamide, which is a ‘water pill’ used to reduce the swelling and fluid retention caused by heart disease. It also is used to treat high blood pressure .

Molecular Structure Analysis

The molecular formula of 5-Hydroxyindapamide is C16H16ClN3O4S . The molecular weight is 381.8 g/mol . The IUPAC name is 4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxyindapamide include a molecular weight of 381.8 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 . The exact mass is 381.0550049 g/mol .

Aplicaciones Científicas De Investigación

Psychedelic Psychiatry : Research has indicated the potential of 5-Hydroxytryptamine 2A (5-HT2A) receptor agonists, such as psilocybin, in treating psychiatric disorders like depression and addiction. This suggests a possible application of 5-Hydroxyindapamide in this area (Nutt, Erritzoe, & Carhart-Harris, 2020).

Respiratory Activity : A study explored the effects of 5-HT1A receptor agonist on respiratory activity, which could be relevant for 5-Hydroxyindapamide's application in understanding and managing respiratory disorders (Holtman & King, 1994).

Sleep and Thermoregulation : Research on serotonin depletion and its impact on sleep and thermoregulation could inform the use of 5-Hydroxyindapamide in sleep-related studies (Murray, Buchanan, & Richerson, 2015).

Anxiety and Psychiatric Research : Studies on 5-HT-modulating agents indicate the potential use of 5-Hydroxyindapamide in research related to anxiety and other psychiatric conditions (Rodgers, Perrault, Sanger, & Griebel, 1997).

Neurotransmitter Release Modulation : Investigations into the modulation of neurotransmitter release, particularly serotonin (5-HT), offer insights into how 5-Hydroxyindapamide might be used in neuropharmacological research (Piñeyro, Montigny, & Blier, 1995).

Dopaminergic Transmission : Research on the modulation of dopamine release by 5-HT receptors, particularly in the mesolimbic dopamine system, highlights another potential research application for 5-Hydroxyindapamide (Yan & Yan, 2001).

Molecular Imaging : Studies focused on visualizing fluctuations in neurotransmitters, such as 5-HT, suggest the use of 5-Hydroxyindapamide in developing molecular imaging techniques (Paterson, Tyacke, Nutt, & Knudsen, 2010).

Electrochemical Analysis in Brain Research : The development of techniques for rapid measurement of neurotransmitters like 5-HT in the brain might benefit from the application of compounds like 5-Hydroxyindapamide (Hashemi et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVNNMMMDXBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925693 | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyindapamide | |

CAS RN |

126750-70-7 | |

| Record name | 5-Hydroxyindapamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

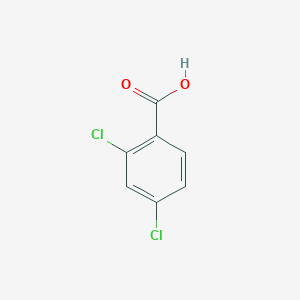

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

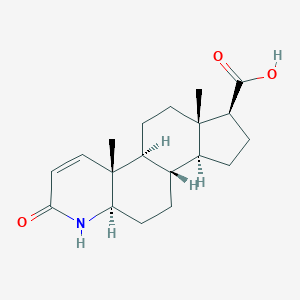

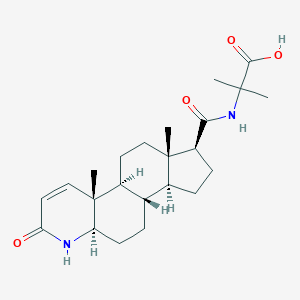

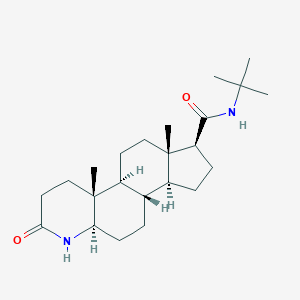

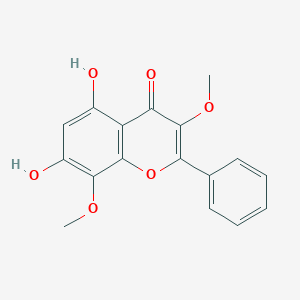

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.